tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a chemical compound that belongs to the family of indazole derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group and a bromine atom at specific positions on the indazole ring. The systematic name indicates the presence of a keto group and a carboxylate ester functionality, which are significant for its chemical behavior and potential applications.
The compound can be sourced from various chemical suppliers and is cataloged under different identifiers, including the CAS number 1260782-03-3 and CB number CB22722850. It has been referenced in several chemical databases, highlighting its relevance in synthetic organic chemistry and medicinal chemistry .
tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate falls under the category of heterocyclic compounds, specifically indazoles. Indazoles are known for their diverse biological activities, making this compound of interest for pharmaceutical research.
The synthesis of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves several steps, including bromination and esterification processes. One common method involves the use of diisobutylaluminum hydride in combination with triphenylphosphine to facilitate the formation of the indazole framework. The reaction conditions often include solvents such as chloroform or ethyl acetate to dissolve reactants and promote reaction efficiency .
Specific technical details regarding the synthesis may include:
The molecular formula for tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is , with a molecular weight of approximately 313.15 g/mol. The structure includes:
Crystallographic data may reveal bond lengths and angles that are typical for indazole derivatives, indicating stable intermolecular interactions such as hydrogen bonding .
tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield.
The mechanism of action for compounds like tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate often involves interactions at the molecular level with biological targets. For instance, it may act as an inhibitor in certain enzymatic pathways or as a modulator of receptor activity.
Experimental studies may provide data on binding affinities and inhibition constants, supporting its potential therapeutic applications.
Key physical properties include:
Chemical properties encompass:
Relevant analyses may include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity .
tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has potential applications in:
Research continues to explore its efficacy in drug development due to its unique structural features that may confer specific biological activities.
Indazole carboxylates represent a critical class of nitrogen-dense heterocycles characterized by their bicyclic framework—a fusion of pyrazole and benzene rings. These compounds serve as privileged scaffolds in pharmaceutical synthesis due to their tunable electronic properties, diverse substitution patterns, and metabolic stability. tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS: 1260888-89-8) exemplifies this utility, integrating a tert-butyloxycarbonyl (Boc) protecting group, a bromo handle for cross-coupling, and a lactam moiety. Its molecular architecture (C₁₂H₁₃BrN₂O₃; MW: 313.15) positions it as a linchpin for synthesizing complex indazole-based therapeutics [1] [3] [5].
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1260888-89-8 |
Molecular Formula | C₁₂H₁₃BrN₂O₃ |
Molecular Weight | 313.15 g/mol |
SMILES | O=C(N1NC(C2=C1C=C(Br)C=C2)=O)OC(C)(C)C |
Key Functional Groups | Bromoaryl, tert-Butyl ester, Lactam |
The structural uniqueness of this compound arises from three synergistic features:
Bromo Substitution at C6: The electron-withdrawing bromine atom at the ortho position relative to the lactam nitrogen enhances electrophilicity at C6. This facilitates metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to install aryl, alkenyl, or alkynyl groups—a step critical for modulating bioactivity [1] [5].
Lactam Ring (3-Oxo-2,3-dihydro-1H-indazole): The planar, conjugated lactam system enables keto-enol tautomerism (1H vs. 2H tautomers). The 1H-tautomer predominates due to thermodynamic stability, influencing hydrogen-bonding capacity and metal-chelating behavior [2] [4].
Boc-Protected N1 Nitrogen: The bulky tert-butyl group shields N1 from electrophilic attacks during multistep syntheses. This orthogonally protects the indazole nitrogen while allowing modifications at other sites [8] [9].
The compound’s crystallinity and stability under refrigeration (−20°C) further enhance its handling in industrial workflows [3].
Indazole derivatives exhibit broad pharmacological profiles, with tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate serving as a precursor to clinical candidates:
Antimicrobial Hybrids: Dual heterocycles (e.g., indazole-triazole-oxadiazole conjugates) derived from 3-bromoindazole scaffolds show MIC values of 4.0–8.0 µg/mL against Streptococcus pneumoniae—surpassing ampicillin (9.1 µg/mL) [6].
Table 2: Clinical Applications of Indazole Derivatives Synthesized from 6-Bromo Precursors
Therapeutic Area | Indazole Drug | Biological Target | Derivatization Site |
---|---|---|---|
Oncology | Niraparib | PARP-1/2/3 | C4–C7 functionalization |
Oncology | Pazopanib | VEGFR, PDGFR | C6 aryl diversification |
Antimicrobials | Hybrid scaffold | Bacterial topoisomerase | N1/C3 side chains |
The Boc group in this compound addresses two synthetic challenges:
N1 Protection During Functionalization: The Boc group stabilizes the indazole nitrogen against oxidation or nucleophilic degradation. Its steric bulk prevents undesired C–N bond formation at N1 during C6 coupling reactions, ensuring regioselectivity [8] [9].
Controlled Deprotection for Late-Stage Diversification: The Boc group is cleavable under mild acidic conditions (e.g., TFA/DCM) without disturbing lactam carbonyls or aryl bromides. This allows sequential elaboration:
Boc deprotection to free N1 for alkylation/acylationThis orthogonality streamlines routes to N-unsubstituted indazoles (e.g., 3-amino-2H-indazoles) [8] [9].
Table 3: Synthetic Methodologies Enabled by the Boc Group
Reaction Type | Conditions | Outcome |
---|---|---|
Deprotection | 20–50% TFA in DCM, 0–25°C | Cleaves Boc to yield free 1H-indazole |
Reductive Cyclization | SnCl₂·H₂O, EtOH, 80°C | Constructs 2H-indazole cores |
Organophosphorus-Mediated Cyclization | Hexamethylphosphetane, 110°C | Forms 3-amino-2H-indazoles in one pot |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9